2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium
Overview
Description
2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium is a complex organic compound with the molecular formula C44H92NO6P . This compound is known for its unique structure, which includes a phosphoryl group, an azanium group, and long alkyl chains. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium typically involves multiple steps. One common method includes the reaction of 2,3-dioctadecoxypropyl with trimethylazaniumyl ethyl phosphate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or ethyl ether at a temperature range of 159-160°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and membrane dynamics.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting cancer cells.
Mechanism of Action
The mechanism of action of 2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium involves its interaction with cellular membranes and intracellular pathways. It is known to interfere with membrane lipid metabolism, particularly affecting phosphatidylcholine and cholesterol levels. This disruption can lead to altered mitochondrial function and reduced cell viability, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Glycerylphosphorylcholine: This compound has a similar structure but lacks the long alkyl chains present in 2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium.
Ethanaminium, 2-(2,3-dihydroxypropoxy)hydroxyphosphinyl)oxy-N,N,N-trimethyl-, inner salt: Another similar compound with a different functional group arrangement.
Uniqueness
The uniqueness of this compound lies in its long alkyl chains and the specific arrangement of its functional groups.
Properties
IUPAC Name |
2,3-dioctadecoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H92NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-48-42-44(43-51-52(46,47)50-41-38-45(3,4)5)49-40-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVJCLFLKMGEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H92NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963366 | |
Record name | 2,3-Bis(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45322-29-0 | |
Record name | Choline, phosphate, 2,3-bis(octadecyloxy)propyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045322290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Bis(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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